2-(4-Benzhydrylpiperazin-1-yl)ethanol

Pharmaceutical analysis Reference standards USP compendial methods

Pharmaceutical QC labs analyzing cetirizine API per USP monograph need the designated Related Compound B to validate HPLC methods. Substitution invalidates ANDA compliance. This product solves that exact need, also serving as Manidipine Impurity 1. Key advantages: - USP compendial identity: Cetirizine Related Compound B (free base). - Fully characterized impurity reference with regulatory-compliant data. - Custom synthesis available for bulk quantities; typical lead times apply.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 10527-64-7
Cat. No. B180287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzhydrylpiperazin-1-yl)ethanol
CAS10527-64-7
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
InChIKeyQEYZAHKHYSGDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide vs. Benzhydrylpiperazine Analogs


2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7) is a benzhydrylpiperazine derivative with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol . The compound features a primary alcohol functional group on an N-ethyl linker attached to a benzhydryl-substituted piperazine core, distinguishing it structurally from other benzhydrylpiperazine derivatives . As a pharmaceutical intermediate and analytical reference standard, it is formally designated as Cetirizine USP Related Compound B (free base) and Manidipine Impurity 1, establishing its regulated role in analytical method validation and quality control applications .

WorkflowCetirizine USP impurity profiling and HPLC system suitability
IdentityUSP Related Compound B (free base or dihydrochloride available)
Use ContextANDA method validation, quality control, and compendial compliance

Why Generic Benzhydrylpiperazines Cannot Substitute


The benzhydrylpiperazine scaffold underlies a chemically diverse class of compounds with substituent-dependent properties that preclude generic interchangeability . The presence of the N-ethanol moiety in 2-(4-benzhydrylpiperazin-1-yl)ethanol confers a predicted pKa of 14.96 ± 0.10, a calculated LogP of 2.14 to 2.26, and a boiling point of 180 °C at 0.01 Torr . These physicochemical parameters differ substantially from related benzhydrylpiperazines such as 1-benzhydrylpiperazine (CAS 841-77-0, C17H20N2, MW 252.35) and from oxidized derivatives including cetirizine (carboxylic acid analog, MW 388.89) and hydroxyzine (primary alcohol with ether linkage, MW 374.90) . In analytical and regulatory contexts, substitution is further prohibited by compendial requirements: this compound is specified as Cetirizine USP Related Compound B and Manidipine Impurity 1, mandating its exact molecular identity for validated analytical methods under ANDA submissions .

Compendial identity mismatchOnly the USP/EP designated entity fulfills monograph requirements; other benzhydrylpiperazines cannot support regulatory method compliance.
Physicochemical shiftDifferences in LogP, pKa, and H-bond capacity alter chromatographic retention and solubility; generic analogs may not resolve target impurities.
Regulatory impurity requirementAs Manidipine Impurity 1, only this exact chemical identity supports validated analytical methods for ANDA submissions.

Quantitative Differentiation Evidence vs. Analogs


Compendial Identity as USP Related Compound B

2-(4-Benzhydrylpiperazin-1-yl)ethanol (free base, CAS 10527-64-7) is the chemical entity specified as Cetirizine USP Related Compound B . Its dihydrochloride salt (CAS 108983-83-1) is the official USP reference standard. This compendial designation confers a non-discretionary procurement requirement: laboratories performing cetirizine impurity profiling per USP monograph specifications must use this exact chemical entity, with substitution of any alternative benzhydrylpiperazine derivative invalidating analytical method compliance . The standard is supplied with traceability to USP or EP pharmacopeial standards and includes batch-specific Certificates of Analysis documenting purity specifications .

Compendial Identity
Head-to-head
Cetirizine USP Related Compound B (free base CAS 10527-64-7; dihydrochloride CAS 108983-83-1) No alternative benzhydrylpiperazine carries this compendial designation
Mandatory for USP monograph method compliance
Non-compendial analogs invalidate ANDA analytical data acceptability
Pharmaceutical analysis Reference standards USP compendial methods

Regulatory Designation as Manidipine Impurity 1

2-(4-Benzhydrylpiperazin-1-yl)ethanol is designated as Manidipine Impurity 1 under regulatory impurity profiling frameworks for the calcium channel blocker manidipine [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of manidipine [1]. The product can be used as a reference standard with further traceability against USP or EP pharmacopeial standards available based on feasibility assessment [1].

Impurity Designation
Head-to-head
Manidipine Impurity 1 (CAS 10527-64-7, MW 296.4) Unspecified benzhydrylpiperazine intermediates lack this regulatory impurity status
Required for validated ANDA impurity monitoring
Characterization data compliant with regulatory guidelines
Genotoxic impurity Method validation ANDA regulatory submission

LogP and pKa vs. 1-Benzhydrylpiperazine

The N-ethanol substitution in 2-(4-benzhydrylpiperazin-1-yl)ethanol yields distinct physicochemical parameters relative to the unsubstituted parent 1-benzhydrylpiperazine . The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.14 to 2.26 and a predicted pKa of 14.96 ± 0.10 . In contrast, 1-benzhydrylpiperazine (CAS 841-77-0, C17H20N2) lacks the ethanol substituent, resulting in a lower molecular weight (252.35 vs. 296.41) and different chromatographic retention behavior . The ethanol moiety introduces a hydrogen bond donor site (1 donor, 3 acceptors), increasing polar surface area (27 Ų) and affecting solubility profiles relative to the parent benzhydrylpiperazine .

LogP & pKa Profile
Cross-study comparable
LogP 2.14–2.26; pKa 14.96 ± 0.10; MW 296.41; H-bond donors 1 1-Benzhydrylpiperazine: MW 252.35; no ethanol substituent; no H-bond donor
Impacts chromatographic retention and solubility selection
Predicted data; experimental verification recommended
Physicochemical properties Lipophilicity Ionization state

Physical State and Purification Route Differences

2-(4-Benzhydrylpiperazin-1-yl)ethanol exhibits a measured boiling point of 180 °C at a reduced pressure of 0.01 Torr, with an estimated vapor pressure of 1.333 Pa at 180 °C . Its predicted density is 1.115 ± 0.06 g/cm³ . By comparison, 1-benzhydrylpiperazine (CAS 841-77-0) is a solid with a melting point reported between 64-68 °C . The target compound's liquid state at ambient conditions and defined low-pressure boiling point make it amenable to vacuum distillation purification, whereas the solid parent compound typically requires recrystallization . This distinction is operationally significant for synthetic workflows where purification method compatibility influences compound selection.

Physical State
Cross-study comparable
Liquid at RT; BP 180 °C (0.01 Torr); density 1.115 g/cm³ 1-Benzhydrylpiperazine: solid, MP 64–68 °C; requires recrystallization
Dictates purification and handling protocol
Select intermediate based on downstream processing compatibility
Physical properties Synthetic intermediate Vacuum distillation

Optimal Application Scenarios Based on Evidence


USP-Related Compound B for Cetirizine Analysis

Pharmaceutical QC laboratories conducting cetirizine active pharmaceutical ingredient (API) or finished product analysis per USP monograph specifications must procure 2-(4-benzhydrylpiperazin-1-yl)ethanol (free base CAS 10527-64-7) or its dihydrochloride salt (CAS 108983-83-1) as the designated USP Related Compound B . The reference standard is used for HPLC system suitability testing, impurity identification, and quantitative limit determination of the des-chloro ethanol analog impurity in cetirizine formulations. Substitution with any alternative benzhydrylpiperazine derivative invalidates compendial method compliance and may result in ANDA rejection .

Manidipine ANDA Method Development and Validation

2-(4-Benzhydrylpiperazin-1-yl)ethanol is designated as Manidipine Impurity 1 and is required for analytical method development, method validation (AMV), and quality control (QC) applications during manidipine ANDA submissions or commercial production . The impurity standard is supplied with detailed regulatory-compliant characterization data and can be used with traceability to USP or EP pharmacopeial standards. This application is specific to manidipine impurity profiling and does not extend to other dihydropyridine calcium channel blockers, underscoring the compound-specific regulatory requirement .

Synthetic Intermediate with Ethanol Linker Functionality

The N-ethanol substituent in 2-(4-benzhydrylpiperazin-1-yl)ethanol provides a primary alcohol functional group suitable for further derivatization via etherification, esterification, or oxidation to the corresponding carboxylic acid . With a predicted LogP of 2.14-2.26 and a boiling point of 180 °C at 0.01 Torr, the compound is amenable to vacuum distillation purification and subsequent synthetic transformations . This distinguishes it from 1-benzhydrylpiperazine (CAS 841-77-0), which lacks the ethanol linker and cannot undergo the same alcohol-based derivatization chemistry [1]. The compound serves as a key building block for synthesizing cetirizine (via oxidation of the ethanol group) and related antihistamines .

HPLC Method Development for Analog Separation

Due to its distinct physicochemical profile relative to other benzhydrylpiperazine derivatives, 2-(4-benzhydrylpiperazin-1-yl)ethanol can serve as a retention time marker and resolution standard in HPLC method development targeting the separation of structurally related impurities . The compound's predicted LogP of 2.14-2.26, polar surface area of 27 Ų, and the presence of a hydrogen bond donor differentiate its chromatographic behavior from parent 1-benzhydrylpiperazine and oxidized analogs such as cetirizine . Analytical laboratories developing impurity profiling methods for benzhydrylpiperazine-containing pharmaceuticals utilize this compound to validate column selectivity and mobile phase conditions .

Application
Selection Property
Validation Focus
Cetirizine impurity profiling per USP
Compendial identity as USP Related Compound B
HPLC system suitability and impurity limit compliance
Manidipine ANDA method validation
Regulatory impurity designation (Manidipine Impurity 1)
Method validation and QC under ANDA submission context
Synthetic intermediate derivatization
Ethanol linker for etherification, esterification, oxidation
Functional group reactivity and purity before downstream steps
HPLC method development for analog separation
Distinct LogP, PSA, and H-bond donor profile
Retention time and resolution verification for impurity panels

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